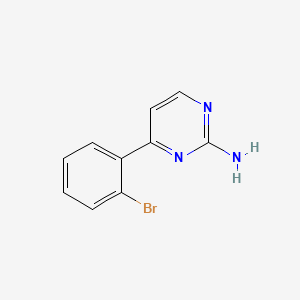

4-(2-Bromophenyl)pyrimidin-2-amine

描述

“4-(2-Bromophenyl)pyrimidin-2-amine” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines provides trifluoromethylated pyrimidines in very good yields via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction .Molecular Structure Analysis

The molecular structure of “4-(2-Bromophenyl)pyrimidin-2-amine” was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The reactions of pyrimidines are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence . A base-promoted intermolecular oxidation C-N bond formation of allylic C (sp 3 )-H and vinylic C (sp 2 )-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O 2 as the sole oxidant .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Bromophenyl)pyrimidin-2-amine” include a molecular weight of 250.1 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .科学研究应用

Anti-Fibrotic Applications

4-(2-Bromophenyl)pyrimidin-2-amine: derivatives have been synthesized and evaluated for their anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .

Anti-Inflammatory Activities

Pyrimidine derivatives, including those related to 4-(2-Bromophenyl)pyrimidin-2-amine , exhibit significant anti-inflammatory effects. They work by inhibiting the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB .

Anticancer Potential

Some pyrimidine compounds have demonstrated high antiproliferative potential against human colorectal carcinoma cancer cell lines. They show better potency than reference drugs and may serve as leads for rational drug designing .

Material Chemistry Applications

Pyrimidine functionalized compounds, including 4-(2-Bromophenyl)pyrimidin-2-amine , find applications in material chemistry, particularly in light-harvesting devices and molecular wires .

Synthesis of Heterocyclic Compound Libraries

The pyrimidine moiety is a privileged structure in medicinal chemistry. Compounds containing pyrimidine as the core exhibit diverse biological and pharmaceutical activities, making them valuable for constructing libraries of novel heterocyclic compounds with potential biological activities .

Pharmacological Effects

Pyrimidine derivatives are known for a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, and antituberculosis activities. The structural versatility of pyrimidine allows for the development of compounds with varied and potent pharmacological profiles .

作用机制

Target of Action

Pyrimidine functionalized compounds, which include 4-(2-bromophenyl)pyrimidin-2-amine, are known to possess diverse bioactivities . They have been found to have medicinal value and applications in material chemistry .

Mode of Action

It’s worth noting that pyrimidine derivatives often exert their effects through various mechanisms, including inhibiting protein kinases .

Biochemical Pathways

Pyrimidine derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Pyrimidine derivatives have been associated with a wide range of biological activities, suggesting they may have diverse effects at the molecular and cellular levels .

安全和危害

The safety information for “4-(2-Bromophenyl)pyrimidin-2-amine” includes hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

Research on pyrimidine derivatives is ongoing, with a focus on developing new efficient antitrypanosomal compounds with less side effects . There is also a great demand for antiplasmodial compounds with alternative mechanisms of action . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

IUPAC Name |

4-(2-bromophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-4-2-1-3-7(8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMWKKYYDONJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NC=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699102 | |

| Record name | 4-(2-Bromophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromophenyl)pyrimidin-2-amine | |

CAS RN |

99073-95-7 | |

| Record name | 4-(2-Bromophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-[2,6-dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylate](/img/structure/B1504556.png)

![1,1'-{[5-(2-Nitroethenyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B1504559.png)

![2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B1504570.png)

![2,5-Bis[(4-butoxyphenyl)methoxy]benzoic acid](/img/structure/B1504571.png)